molecular formula C14H14N4S2 B5792831 2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine

2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine

Cat. No. B5792831
M. Wt: 302.4 g/mol
InChI Key: CKADCKVRGQAUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting bacterial DNA synthesis. It is also believed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. The mechanism of action for its anti-inflammatory activity is not yet known.
Biochemical and Physiological Effects:
2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacterial strains, induce apoptosis in cancer cells, and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine in lab experiments include its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Additionally, this compound has low toxicity in vitro. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the need for more in vivo studies to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine. These include further studies to fully understand its mechanism of action, in vivo studies to determine its potential as a therapeutic agent, and studies to optimize its synthesis method to increase yield and purity. Additionally, this compound could be studied for its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis of 2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine has been reported in the literature using various methods. One of the most commonly used methods is the reaction of 2-methyl-4,5-dicyanothiophene with 2-aminopyridine in the presence of a reducing agent. Another method involves the reaction of 2-methyl-4,5-dicyanothiophene with 2-bromo-5-methylpyridine followed by reduction. The yield of this compound varies depending on the method used, but it is generally obtained in moderate to good yields.

Scientific Research Applications

2',4'-dimethyl-N-(5-methyl-2-pyridinyl)-4,5'-bi-1,3-thiazol-2-amine has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-8-4-5-12(15-6-8)18-14-17-11(7-19-14)13-9(2)16-10(3)20-13/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADCKVRGQAUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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